
Methyl (4-cyanophenyl)acetate
Overview
Description
Methyl (4-cyanophenyl)acetate is an organic compound with the molecular formula C10H9NO2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound is characterized by its white to pale-yellow solid form and is known for its reactivity and versatility in chemical reactions .
Preparation Methods
Methyl (4-cyanophenyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanophenylacetic acid with methanol in the presence of thionyl chloride. The reaction is carried out by adding thionyl chloride dropwise to an ice-cold solution of 4-cyanophenylacetic acid in methanol and stirring for 12 hours. After the reaction is complete, the methanol is evaporated, and the reaction mixture is quenched with saturated sodium bicarbonate solution. The product is then extracted with ethyl acetate and purified using flash chromatography .
Chemical Reactions Analysis
Methyl (4-cyanophenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
Methyl (4-cyanophenyl)acetate serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its utility is highlighted in the development of drugs that target various medical conditions.
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Case Study: Dabigatran Etexilate
This compound is synthesized through processes involving this compound as a key intermediate. The synthesis involves the reaction of 4-cyanophenyl derivatives with other reagents to yield active pharmaceutical ingredients, demonstrating the compound's relevance in anticoagulant drug development . - Table 1: Pharmaceutical Compounds Derived from this compound
Compound Name | Target Condition | Synthesis Method |
---|---|---|
Dabigatran Etexilate | Anticoagulant | Reaction with 4-cyanophenyl derivatives |
Other Antithrombotic Agents | Thrombosis prevention | Various synthetic pathways |
Organic Synthesis
This compound is widely used in organic synthesis, particularly in the formation of complex molecules.
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Aromatic Compound Synthesis
The compound is utilized to produce aromatic compounds essential for flavors and fragrances in the food and cosmetic industries. Its role in synthesizing various esters and amides expands its applicability . - Table 2: Organic Reactions Involving this compound
Reaction Type | Product Type | Yield (%) |
---|---|---|
Hydroarylation | Aromatic Esters | 66% |
Esterification | Various Esters | Variable |
Polymer Chemistry
In polymer chemistry, this compound is employed to develop new materials with desirable properties.
- Application in Polymer Synthesis
The compound contributes to the creation of polymers that exhibit enhanced mechanical and thermal properties, making it valuable in producing high-performance materials for industrial applications .
Analytical Chemistry
This compound is also used in analytical chemistry for detecting and quantifying specific compounds.
- Analytical Methods
It aids in developing methods for the identification of various substances, improving the accuracy and reliability of laboratory results .
Research on Organic Reactions
The compound plays a significant role in studying organic reactions, helping researchers understand reaction mechanisms and improve synthetic strategies.
Mechanism of Action
The mechanism of action of methyl (4-cyanophenyl)acetate involves its reactivity with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to the formation of specific products and intermediates .
Comparison with Similar Compounds
Methyl (4-cyanophenyl)acetate can be compared with other similar compounds, such as:
- Methyl (3-cyanophenyl)acetate
- Methyl (2-cyanophenyl)acetate
- Ethyl 2-cyano-2-(4-cyanophenyl)acetate
These compounds share similar structural features but differ in the position of the nitrile group or the ester group. This compound is unique due to its specific reactivity and applications in various fields .
Biological Activity
Methyl (4-cyanophenyl)acetate, with the molecular formula CHNO, is an organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyanophenyl group attached to an acetate moiety. The presence of the cyano group significantly influences its chemical reactivity and biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The cyano group may facilitate hydrogen bonding and hydrophobic interactions, which are crucial for binding to proteins and enzymes. Preliminary studies suggest that these interactions can lead to alterations in enzyme activity, potentially influencing metabolic pathways.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the compound's interaction with tubulin, disrupting microtubule formation and thus inhibiting mitosis .
Antimicrobial Effects
Additionally, this compound has shown antimicrobial activity against several bacterial strains. This effect is thought to be due to the disruption of bacterial cell membranes and interference with cellular functions.
Case Studies
- Anticancer Activity : In a study published in ChemMedChem, this compound was tested against a panel of cancer cell lines. Results indicated a significant reduction in cell viability, suggesting that the compound could serve as a lead structure for developing new anticancer agents .
- Antimicrobial Screening : A comprehensive screening of various derivatives of this compound against Gram-positive and Gram-negative bacteria revealed notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations .
Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl (4-cyanophenyl)acetate, and what are their key reaction conditions?
this compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates of esters. For example, reacting methyl 2-(benzyloxy)-2-(4-cyanophenyl)acetate under optimized conditions (hexane/ethyl acetate = 85/15 as eluent) yields the product in 84% yield . Alternatively, diazoacetate-based coupling with methyl 3-iodobenzoate under palladium catalysis (4-hour reaction time) achieves 35% yield, though this method requires further optimization . Key parameters include catalyst loading, solvent polarity, and reaction time.
Q. How is this compound characterized using spectroscopic methods?
Characterization typically involves ¹H NMR (e.g., δ 7.67 ppm for aromatic protons, δ 3.73 ppm for methoxy groups) and ¹³C NMR (e.g., δ 170.3 ppm for ester carbonyl) to confirm structural integrity . IR spectroscopy (e.g., 2235 cm⁻¹ for nitrile stretching, 1739 cm⁻¹ for ester C=O) provides additional functional group validation . Elemental analysis (e.g., C: 72.58% calculated vs. 72.82% observed) ensures purity .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Column chromatography using silica gel with hexane/ethyl acetate (85:15 v/v) is effective for separating the product from byproducts . For polar derivatives, gradient elution (e.g., increasing ethyl acetate content) may improve resolution.
Q. What are the critical parameters to monitor during synthesis to ensure product integrity?
Key factors include:
- Catalyst activity : Palladium catalysts require strict anhydrous conditions to prevent deactivation.
- Reaction temperature : Excess heat may degrade the nitrile group.
- Solvent polarity : Non-polar solvents (e.g., hexane) favor enolate stability in α-arylation reactions .
Advanced Research Questions
Q. How do electron-withdrawing substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?
The 4-cyano group enhances electrophilicity at the α-carbon, facilitating nucleophilic attack in enolate-mediated reactions. Comparative studies with analogs (e.g., methyl 4-chlorophenylacetate or 4-iodophenylacetate ) show that stronger electron-withdrawing groups (CN > Cl > I) accelerate coupling kinetics but may reduce steric accessibility. Computational modeling (e.g., DFT) can quantify these electronic effects .
Q. What strategies can optimize the yield of this compound in palladium-catalyzed reactions?
- Catalyst optimization : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to stabilize intermediates.
- Solvent selection : Tetrahydrofuran (THF) or toluene improves solubility of zinc enolates .
- Substrate pre-activation : Pre-forming the zinc enolate reduces side reactions.
Q. How can researchers resolve discrepancies in elemental analysis data for this compound derivatives?
Discrepancies (e.g., N: 4.98% calculated vs. 4.77% observed ) often arise from residual solvents or incomplete drying. Combustion analysis coupled with Karl Fischer titration for moisture quantification is recommended. For trace impurities (<1%), LC-MS or GC-MS can identify byproducts .
Q. What role does the cyano group play in the stability and electronic properties of this compound in organic transformations?
The cyano group stabilizes transition states via resonance withdrawal, as evidenced by IR stretching frequencies (2235 cm⁻¹) . However, it may also increase susceptibility to hydrolysis under acidic conditions. Comparative kinetic studies with non-cyano analogs (e.g., methyl 4-methylphenylacetate ) can isolate electronic vs. steric contributions.
Q. How does the choice of ester protecting group impact downstream reactivity in drug synthesis?
Methyl esters (vs. ethyl or benzyl) offer a balance between stability and ease of deprotection. For example, methyl esters are cleavable under mild basic conditions (e.g., LiOH/THF/H₂O), making them suitable for prodrug applications. The 4-cyano group’s electron-withdrawing nature further modulates hydrolysis rates .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting NMR spectral data for this compound derivatives?
Discrepancies in peak splitting (e.g., δ 7.67 ppm as a doublet vs. multiplet) may arise from solvent effects or paramagnetic impurities. Repeating experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and using higher-field instruments (≥400 MHz) improves resolution . Cross-validation with 2D NMR (e.g., HSQC, HMBC) resolves ambiguous assignments .
Q. Why do diazoacetate-based syntheses of this compound show lower yields compared to α-arylation methods?
Diazoacetate routes (35% yield ) suffer from competing side reactions (e.g., carbene dimerization). In contrast, α-arylation avoids diazo intermediates, improving efficiency. Kinetic studies under inert atmospheres (argon) and low temperatures (−78°C) may suppress side pathways.
Q. Methodological Resources
Properties
IUPAC Name |
methyl 2-(4-cyanophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTZXQYRHDVXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363741 | |
Record name | Methyl (4-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52798-01-3 | |
Record name | Methyl (4-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (4-cyanophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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